Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
CAS No.: 2408964-65-6
Cat. No.: VC5487747
Molecular Formula: C11H17NO3
Molecular Weight: 211.261
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate - 2408964-65-6](/images/structure/VC5487747.png)
Specification
CAS No. | 2408964-65-6 |
---|---|
Molecular Formula | C11H17NO3 |
Molecular Weight | 211.261 |
IUPAC Name | tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate |
Standard InChI | InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h4-7H2,1-3H3 |
Standard InChI Key | MRBKPJGIOAOIFV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(=O)C12CCC2 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
Spirocyclic compounds feature two rings connected through a single atom, creating rigid, three-dimensional frameworks. In tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate, a seven-membered bicyclic system (heptane) incorporates a nitrogen atom (azaspiro) and a ketone group (3-oxo) within its structure. The tert-butyl carbamate group (-OC(=O)N) at position 1 enhances steric bulk and stability, a common strategy in prodrug design .
Stereochemical Considerations
The spiro junction imposes significant conformational constraints, reducing rotational freedom and stabilizing specific stereoisomers. For the 3-oxo derivative, computational models predict a puckered ring system with the ketone group occupying an equatorial position to minimize steric clash with the tert-butyl moiety .
Comparative Analysis of Isomers
Available data for the 2-oxo and 6-oxo analogs reveal subtle differences in reactivity. For example, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS: 1363380-93-1) exhibits a molecular weight of 211.26 g/mol and a density of 1.23 g/cm³, while the 2-oxo variant (PubChem CID: 10608554) shares the same molecular formula (C₁₁H₁₇NO₃) but distinct spectroscopic profiles .
Synthetic Methodologies
Key Precursors and Reaction Pathways
Synthesis of tert-butyl azaspiro carboxylates typically begins with azetidine or pyrrolidine derivatives. For instance, tert-butyl 3-oxoazetidine-1-carboxylate serves as a precursor in the preparation of spirocyclic analogs via [2+2] cycloaddition or ring-expansion reactions .
Zinc-Mediated Cyclization
A reported synthesis of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1239320-10-5) involves Zn-Cu mediated cyclization in 1,2-dimethoxyethane under inert atmosphere, yielding 11 g (41%) after column chromatography . This method highlights the role of transition metals in facilitating spiro ring formation.
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is instrumental in masking the amine functionality during synthesis. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine, enabling further functionalization.
Physicochemical Properties
Spectral Data
While direct data for the 3-oxo isomer are unavailable, the 6-oxo analog (CAS: 1363380-93-1) exhibits the following characteristics:
-
¹H NMR (400 MHz, CDCl₃): δ 4.14 (s, 4H), 3.30 (s, 4H), 1.46 (s, 9H) .
-
IR (KBr): Strong absorption at 1720 cm⁻¹ (C=O stretch).
Solubility and Stability
These compounds are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibit limited stability in aqueous media due to hydrolysis of the Boc group. Storage at -20°C under nitrogen is recommended .
Applications in Medicinal Chemistry
Protein Degrader Synthesis
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS: 1363380-93-1) is employed as a building block in proteolysis-targeting chimeras (PROTACs), leveraging its rigid scaffold to enhance target binding selectivity.
Kinase Inhibitor Development
The spirocyclic framework mimics natural product architectures, making it a promising candidate for allosteric kinase inhibitors. Preliminary studies show nanomolar affinity for CDK2 and Erk2 targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume